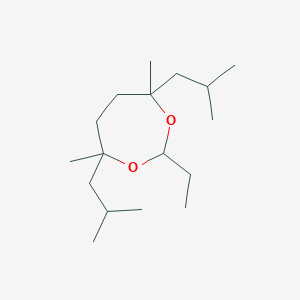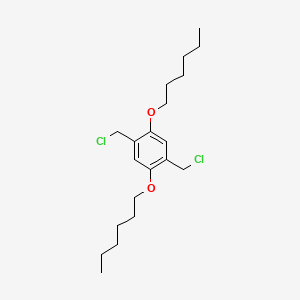
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C20H32Cl2O2. This compound is characterized by the presence of two chloromethyl groups and two hexyloxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene can be synthesized through a multi-step process involving the chloromethylation of 2,5-dihexyloxybenzene. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with 2,5-dihexyloxybenzene.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amines, ethers, and thioethers.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis(hexyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The hexyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy groups and has different solubility and reactivity properties.
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
2,5-Bis(hexyloxy)benzene: Lacks the chloromethyl groups, resulting in different chemical behavior.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is unique due to the presence of both chloromethyl and hexyloxy groups, which impart specific reactivity and solubility characteristics. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
120704-02-1 |
|---|---|
Molekularformel |
C20H32Cl2O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
1,4-bis(chloromethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Cl2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI-Schlüssel |
ANBBALSYEZZRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1CCl)OCCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
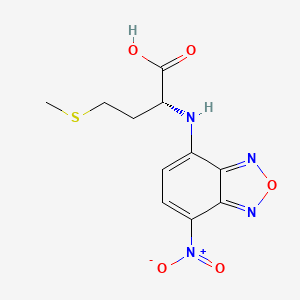
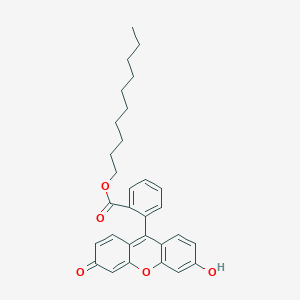
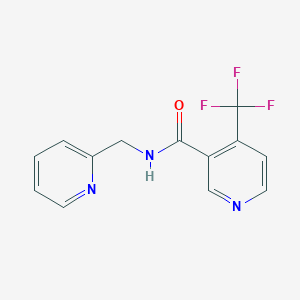
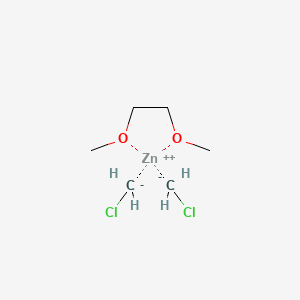



![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
